Ethyl 2,3-dichloropropionate

Description

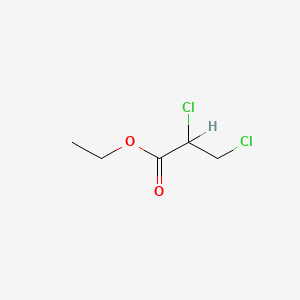

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dichloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZPQAZETZXKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871166 | |

| Record name | Propanoic acid, 2,3-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-21-3 | |

| Record name | Ethyl 2,3-dichloropropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,3-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,3-dichloropropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,3-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2,3-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-dichloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 2,3-Dichloropropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of ethyl 2,3-dichloropropionate, a halogenated ester of significant interest in synthetic chemistry. Beyond a simple tabulation of values, this document delves into the experimental methodologies for their determination, offering a framework for the rigorous characterization of this and similar chemical entities. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data, a cornerstone of robust scientific research and development.

Introduction: The Significance of this compound

This compound (CAS No: 6628-21-3) is a halogenated organic compound with the molecular formula C₅H₈Cl₂O₂. Its structure, featuring two chlorine atoms and an ester functional group, makes it a versatile building block in organic synthesis. Halogenated compounds are of profound importance in medicinal chemistry, where the introduction of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are representative of precursors used in the synthesis of more complex pharmacologically active molecules. The compound is typically prepared via the chlorination of ethyl acrylate. A thorough understanding of its physical properties is paramount for its effective use in designing and executing synthetic routes, as well as for ensuring safe handling and storage.

Caption: Molecular Structure of this compound.

Core Physical Properties at a Glance

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for a range of applications, from reaction setup and solvent selection to purification and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 171.02 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.241 g/mL at 25 °C | |

| Boiling Point | 164-165 °C (at 760 mmHg) | |

| Refractive Index (n₂₀/D) | 1.4480 | |

| Water Solubility | Calculated log₁₀(solubility in mol/L) = -1.20 (low) | [1] |

| Melting Point | -10.04 °C (Calculated) | [1] |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of this compound. The emphasis is on the "why" behind each step, ensuring a thorough understanding of the principles that underpin accurate and reliable measurement.

Caption: General experimental workflow for physical property determination.

Density Determination

Principle: The density, a fundamental intensive property, is the mass of a substance per unit volume. Its determination is crucial for converting between mass and volume, essential for accurate reagent measurement in synthesis.

Methodology: The Pycnometer Method

This gravimetric method offers high precision and is considered a gold standard for density determination of liquids.

Step-by-Step Protocol:

-

Pycnometer Preparation: Thoroughly clean a pycnometer of a suitable volume (e.g., 10 mL) with a suitable solvent (e.g., acetone), followed by distilled water. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer on an analytical balance to at least four decimal places. Record this mass as m₁.

-

Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water of a known temperature. Ensure no air bubbles are trapped. Insert the stopper and allow any excess water to emerge from the capillary. Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₂.

-

Mass of Pycnometer with this compound: Empty and dry the pycnometer as in step 1. Fill it with this compound, taking care to avoid air bubbles. Stopper, dry the exterior, and weigh the filled pycnometer. Record this mass as m₃.

-

Temperature Measurement: Record the ambient temperature at which the measurements were conducted.

Causality and Self-Validation:

-

Why a Pycnometer? The pycnometer is designed to hold a very precise and reproducible volume of liquid, minimizing volumetric errors.

-

Why Distilled Water? The density of pure water at various temperatures is well-established and serves as a reliable standard for calibrating the pycnometer's volume.

-

Self-Validation: The experiment should be repeated at least three times. The standard deviation of the calculated density values should be minimal, indicating the precision of the measurements.

Calculation:

-

Mass of water: m_water = m₂ - m₁

-

Volume of the pycnometer: V = m_water / ρ_water (where ρ_water is the density of water at the recorded temperature).

-

Mass of this compound: m_sample = m₃ - m₁

-

Density of this compound: ρ_sample = m_sample / V

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a substance's volatility and purity.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample volumes and provides an accurate boiling point measurement.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating via convection currents.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Reading: Remove the heat source when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Causality and Self-Validation:

-

Why the Inverted Capillary? The inverted capillary traps a small amount of air. As the liquid is heated, the air expands and is replaced by the vapor of the liquid. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure.

-

Why is the Boiling Point Read on Cooling? Reading the temperature as the liquid re-enters the capillary ensures that the vapor pressure of the liquid is exactly equal to the external pressure, providing a more accurate measurement than observing the onset of vigorous boiling.

-

Self-Validation: Repeat the determination to ensure the measured boiling point is reproducible. A sharp, reproducible boiling point is indicative of a pure compound.

Refractive Index Measurement

Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

Methodology: Abbe Refractometer

The Abbe refractometer is a standard laboratory instrument for the precise measurement of the refractive index of liquids.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the temperature of the instrument (typically 20°C, maintained by a water bath).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Data Recording: Read the refractive index value from the instrument's scale.

Causality and Self-Validation:

-

Why the Abbe Refractometer? This instrument is designed for high-precision measurements and typically includes temperature control, which is crucial as the refractive index is temperature-dependent.

-

Why Calibrate? Calibration ensures the accuracy of the instrument.

-

Self-Validation: Multiple readings should be taken, and the average value reported. The measurements should be consistent.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of this compound in various solvents is critical for its use in reactions, extractions, and purifications.

Methodology: Qualitative and Semi-Quantitative Determination

A systematic approach to determining solubility in a range of common laboratory solvents.

Step-by-Step Protocol:

-

Solvent Selection: Select a range of common organic solvents with varying polarities (e.g., water, ethanol, methanol, acetone, diethyl ether, dichloromethane, ethyl acetate, hexane).

-

Qualitative Assessment:

-

To a series of small, labeled test tubes, add 1 mL of each selected solvent.

-

To each test tube, add a small, measured amount of this compound (e.g., 0.1 mL).

-

Vigorously shake or vortex each test tube for a set period (e.g., 1 minute).

-

Observe each mixture. Classify the solubility as:

-

Soluble: The mixture is a clear, single phase.

-

Partially Soluble: Two phases are present, but the volume of the solute phase has noticeably decreased.

-

Insoluble: Two distinct phases remain with no apparent change in the volume of the solute.

-

-

-

Semi-Quantitative Assessment (for soluble or partially soluble cases):

-

To a test tube containing 1 mL of the solvent, add this compound dropwise, mixing thoroughly after each addition, until the solution becomes saturated (i.e., a second phase persists).

-

Record the volume of solute added to reach saturation. This provides a semi-quantitative measure of solubility.

-

Causality and Self-Validation:

-

Why a Range of Solvents? Testing solubility in solvents of varying polarities provides a comprehensive solubility profile and helps in predicting its behavior in different reaction and purification systems. The principle of "like dissolves like" can be observed.

-

Self-Validation: The observations should be clear and reproducible. For semi-quantitative measurements, repeating the titration to saturation will validate the result.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the core physical properties of this compound and the rigorous experimental methodologies for their determination. For researchers and drug development professionals, a solid understanding of these properties is not merely academic; it is a practical necessity for the successful design and execution of synthetic strategies and for ensuring laboratory safety. The emphasis on self-validating protocols and the rationale behind experimental choices is intended to empower scientists to generate high-quality, reliable data, thereby advancing their research endeavors.

References

-

Cheméo. (n.d.). Chemical Properties of Ethyl 2,3-dichloropropanoate (CAS 6628-21-3). Retrieved from [Link]

-

Cheméo. (n.d.). Ethyl-2,3-Dichloropropionate. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chloropropionate. Retrieved from [Link]

-

GSRI. (n.d.). This compound. Retrieved from [Link]

Sources

Ethyl 2,3-dichloropropionate chemical structure and bonding

An In-Depth Technical Guide to the Structure and Bonding of Ethyl 2,3-Dichloropropionate

Abstract

This compound is a halogenated ester of significant interest in synthetic organic chemistry. Its utility as a versatile building block stems from the unique electronic and steric properties conferred by its constituent functional groups: an ethyl ester, and two chlorine atoms at the α and β positions. This guide provides a detailed examination of the molecule's chemical structure, stereochemistry, and the nuances of its bonding. We will explore the inductive effects of the chloro-substituents, the hybridization of its atomic centers, and the resulting impact on its spectroscopic signature and chemical reactivity. This document is intended for researchers, chemists, and drug development professionals who require a fundamental understanding of this compound for application in complex synthesis.

Molecular Identity and Physicochemical Properties

This compound is a distinct chemical entity with specific identifiers and physical characteristics that are crucial for its handling and application in a laboratory setting.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: Ethyl 2,3-dichloropropanoate

-

Common Names: this compound, 2,3-Dichloropropionic acid ethyl ester[1][2]

-

CAS Number: 6628-21-3

Physicochemical Data

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 171.02 g/mol | [1][2][3] |

| Appearance | Liquid | [4] |

| Density | 1.241 g/mL at 25 °C | [5] |

| Boiling Point | 164-165 °C | [5] |

| Refractive Index (n20/D) | 1.4480 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bond Count | 4 | [5] |

Core Chemical Structure and Stereochemistry

The arrangement of atoms and bonds in this compound dictates its reactivity. A key feature is the presence of a stereocenter, which gives rise to enantiomers.

Structural Formula

The molecule consists of a three-carbon propionate backbone. The carbonyl carbon (C1) is part of an ethyl ester group. The alpha-carbon (C2) and beta-carbon (C3) are each substituted with a chlorine atom.

Caption: 2D structure of this compound with atom numbering.

The Chiral Center at C2

The C2 carbon is bonded to four different groups: a hydrogen atom, a chlorine atom, a chloromethyl group (-CH₂Cl), and an ethoxycarbonyl group (-COOEt). This makes it a chiral center.

-

Enantiomers: The molecule can exist as two non-superimposable mirror images: (R)-ethyl 2,3-dichloropropionate and (S)-ethyl 2,3-dichloropropionate.

-

Racemic Mixture: Commercially available this compound is typically a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers.[3] For applications in drug development, where stereochemistry is critical for biological activity, separation of these enantiomers or stereoselective synthesis may be required.

An Analysis of Chemical Bonding

The properties and reactivity of the molecule are a direct consequence of its underlying bonding framework, which is heavily influenced by electronegativity differences and orbital hybridization.

Hybridization and Molecular Geometry

-

C1 (Carbonyl Carbon): This carbon is sp² hybridized, forming a trigonal planar geometry with bond angles of approximately 120° to the adjacent O, O, and C2 atoms. The unhybridized p-orbital participates in the π-bond with the carbonyl oxygen.

-

C2 and C3: Both of these carbons are sp³ hybridized, resulting in a tetrahedral geometry with bond angles around the ideal 109.5°.

-

Ester Oxygens: The carbonyl oxygen is sp² hybridized, while the single-bonded oxygen of the ester is sp³ hybridized.

Inductive Effects and Bond Polarization

The most significant electronic feature of this molecule is the powerful inductive effect (-I effect) exerted by the two chlorine atoms.

-

Electron Withdrawal: Chlorine is highly electronegative, pulling electron density away from the carbon atoms to which they are attached. This creates a significant dipole moment along the C-Cl bonds.

-

Impact on Acidity: The -I effect of the chlorine on C2 makes the attached α-hydrogen more acidic than in a typical ester. The electron density is pulled away from the C-H bond, making the proton easier to abstract by a base.

-

Reactivity Modulation: This electron withdrawal deactivates the carbonyl group slightly towards nucleophilic attack compared to a non-halogenated ester, but it significantly activates the C2 and C3 positions for nucleophilic substitution reactions.

Synthesis and Spectroscopic Characterization

Verifying the identity and purity of this compound requires a combination of a reliable synthetic method and thorough spectroscopic analysis.

Primary Synthetic Pathway: Chlorination of Ethyl Acrylate

A common and efficient method for preparing this compound is through the direct chlorination of ethyl acrylate.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.

-

Charging the Reactor: Ethyl acrylate and a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) are added to the flask. The solution is cooled in an ice bath to 0-5 °C.

-

Chlorine Addition: Chlorine gas is bubbled through the cooled, stirring solution at a slow, controlled rate. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C.

-

Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed. The disappearance of the yellow-green color of chlorine can also indicate completion.

-

Quenching: The reaction is carefully quenched by washing with a dilute aqueous solution of sodium thiosulfate (to remove excess chlorine), followed by a wash with saturated sodium bicarbonate solution and finally with brine.

-

Isolation: The organic layer is separated, dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Signature

The structure of the molecule can be unequivocally confirmed by modern spectroscopic techniques. The NIST Chemistry WebBook notes the availability of IR and Mass Spectrum data for this compound.[1]

| Technique | Feature | Expected Observation |

| ¹H NMR | Ethyl Group | A triplet around 1.3 ppm (CH₃) and a quartet around 4.3 ppm (CH₂) |

| C3 Protons | A multiplet (doublet of doublets) around 3.9-4.1 ppm | |

| C2 Proton | A multiplet (triplet or dd) around 4.5-4.7 ppm, shifted downfield by both Cl and COOEt | |

| ¹³C NMR | C1 (C=O) | ~168 ppm |

| C2 | ~55-60 ppm | |

| C3 | ~45-50 ppm | |

| Ethyl Group | ~62 ppm (CH₂) and ~14 ppm (CH₃) | |

| IR Spectroscopy | C=O Stretch | Strong, sharp absorption band around 1740-1760 cm⁻¹ |

| C-Cl Stretch | Absorptions in the 600-800 cm⁻¹ region | |

| Mass Spectrometry | Molecular Ion | A cluster of peaks for the molecular ion (M⁺) due to ³⁵Cl and ³⁷Cl isotopes. Expect peaks at m/z 170 (¹²C₅¹H₈³⁵Cl₂¹⁶O₂), 172 (one ³⁷Cl), and 174 (two ³⁷Cl) in an approximate 9:6:1 ratio. |

Reactivity and Mechanistic Considerations

The presence of multiple functional groups makes this compound a valuable intermediate for further chemical transformations.

-

Nucleophilic Substitution: Both C2 and C3 are electrophilic centers susceptible to substitution by nucleophiles (e.g., amines, alkoxides, cyanides). The C3 position, being a primary carbon, is generally more reactive towards SN2-type reactions than the secondary C2.

-

Elimination (Dehydrohalogenation): In the presence of a non-nucleophilic base, the molecule can undergo elimination of HCl to form ethyl 2-chloroacrylate or ethyl 3-chloroacrylate isomers. The acidity of the C2 proton facilitates this process.

-

Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2,3-dichloropropionic acid and ethanol.

Applications in Research and Drug Development

This compound serves as a key starting material or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its difunctional nature allows for the sequential or simultaneous introduction of new functionalities. For instance, it can be used to synthesize:

-

Heterocyclic compounds: By reacting with binucleophiles (e.g., ethylenediamine), the two chlorine atoms can be displaced to form cyclic structures.

-

Novel amino acids: Substitution of the chlorine atoms with azide followed by reduction can lead to the formation of diamino acids.

-

Precursors for polymers: The reactive sites can be used to incorporate this unit into polymer backbones.

Its role as a versatile C3 building block makes it an important tool for medicinal chemists and process development scientists aiming to construct complex molecular architectures.

References

-

National Institute of Standards and Technology (NIST). Ethyl-2,3-Dichloropropionate. NIST Chemistry WebBook. [Link]

-

Global Substance Registration System (GSRS). This compound. GSRS. [Link]

-

Cheméo. Ethyl-2,3-Dichloropropionate. Cheméo. [Link]

-

LookChem. This compound. LookChem. [Link]

-

Cheméo. Chemical Properties of Ethyl 2,3-dichloropropanoate (CAS 6628-21-3). Cheméo. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2,3-Dichloropropene. National Center for Biotechnology Information. [Link]

Sources

Ethyl 2,3-dichloropropionate mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanistic Pathways of Ethyl 2,3-Dichloropropionate in Organic Synthesis

Executive Summary

This compound is a versatile bifunctional electrophile whose reactivity is governed by the interplay between two distinct chlorine leaving groups at the α and β positions, and an acidic α-proton, all influenced by the electron-withdrawing ethyl ester moiety. This guide provides a detailed examination of the core reaction mechanisms this substrate undergoes, including nucleophilic substitution, elimination, and intramolecular cyclization. By leveraging these pathways, this compound serves as a valuable precursor for the synthesis of important heterocyclic structures, such as aziridines and episulfides, which are key building blocks in medicinal chemistry and drug development. This document elucidates the causality behind these transformations, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of this compound.

Introduction to this compound

This compound, with the chemical formula C₅H₈Cl₂O₂, is a halogenated ester that presents a unique platform for synthetic transformations. Its structure features two key reactive sites: the C-Cl bonds at the α- and β-carbons, which are susceptible to nucleophilic attack, and the α-hydrogen, which exhibits acidity due to the adjacent carbonyl group.

Molecular Structure and Physicochemical Properties

The strategic placement of its functional groups dictates the molecule's chemical behavior. The ester group activates the α-position for both nucleophilic substitution and deprotonation, while the β-chloro atom provides a second site for substitution or participation in elimination and cyclization events.

| Property | Value | Source |

| CAS Number | 6628-21-3 | [1][2] |

| Molecular Formula | C₅H₈Cl₂O₂ | [1][3][4] |

| Molecular Weight | 171.02 g/mol | [2][5] |

| Boiling Point | 164-165 °C | [2] |

| Density | 1.241 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4480 | [2] |

| SMILES | CCOC(=O)C(Cl)CCl | [2][3][5] |

| InChIKey | RNZPQAZETZXKCQ-UHFFFAOYSA-N | [3][4][5] |

Overview of Reactivity

The primary mechanistic pathways available to this compound are:

-

Sequential Nucleophilic Substitution: Bifunctional nucleophiles can react sequentially at both chlorinated carbons to form heterocyclic rings.

-

Base-Induced Elimination: The presence of a base can induce dehydrohalogenation to form an unsaturated ester.[6]

-

Enolate Formation and Reaction: The acidic α-proton can be removed by a base to form an enolate, which can act as a nucleophile.

The competition between these pathways is highly dependent on the choice of nucleophile, base, and reaction conditions, allowing for controlled and selective synthesis.

Core Mechanistic Principles in Action

Understanding the fundamental mechanisms is critical to predicting and controlling reaction outcomes. The molecule's structure allows for a nuanced interplay between Sₙ2, E2, and intramolecular processes.

Nucleophilic Substitution (Sₙ2) Pathways

Nucleophilic substitution reactions on this compound proceed via an Sₙ2 mechanism, where a nucleophile attacks an electrophilic carbon, displacing a chloride ion in a single, concerted step.[7] The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.[8] Due to steric hindrance and the electronic influence of the ester group, the β-carbon is generally more susceptible to initial attack by nucleophiles than the α-carbon.

Base-Mediated Elimination (E2) Pathways

In the presence of a strong base, an E2 elimination can occur.[6] This concerted, one-step mechanism involves the abstraction of the α-proton by the base, the simultaneous formation of a carbon-carbon double bond, and the departure of the β-chloride leaving group.[6][9] The stereochemical requirement for this reaction is an anti-periplanar arrangement of the α-hydrogen and the β-chlorine.[9] The use of a strong, sterically hindered base typically favors the E2 pathway over competing Sₙ2 reactions.[9][10]

Intramolecular Cyclization: A Gateway to Heterocycles

A key feature of this compound's reactivity is its ability to undergo intramolecular cyclization following an initial intermolecular Sₙ2 reaction. When a nucleophile containing a second reactive site (e.g., an amine or a thiol) is used, the initial substitution product can undergo a subsequent, internal Sₙ2 reaction. This powerful strategy allows for the efficient construction of strained three-membered rings.

Key Synthetic Transformations and Mechanisms

The following sections detail the specific mechanisms for the synthesis of high-value heterocyclic compounds from this compound.

Synthesis of Aziridine-2-carboxylates via Reaction with Primary Amines

The reaction with primary amines is a classic example of a sequential Sₙ2 and intramolecular Sₙ2 cyclization, yielding substituted aziridine-2-carboxylates. Aziridines are crucial motifs in numerous pharmaceuticals due to their unique biological activity.[11]

Mechanism:

-

Initial Intermolecular Sₙ2 Attack: A primary amine (R-NH₂) acts as a nucleophile, attacking the β-carbon of this compound. This is the kinetically favored site of attack. The β-chloride is displaced, forming a secondary amine intermediate.

-

Deprotonation: A second equivalent of the primary amine acts as a base, deprotonating the newly formed ammonium salt to generate a neutral secondary amine.

-

Intramolecular Sₙ2 Cyclization: The lone pair on the nitrogen of the secondary amine intermediate attacks the α-carbon in an intramolecular Sₙ2 fashion, displacing the second chloride ion and forming the three-membered aziridine ring.[11]

Representative Experimental Protocol: Synthesis of Ethyl 1-benzyl-aziridine-2-carboxylate

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile at room temperature, add benzylamine (2.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours. The formation of benzylammonium chloride precipitate may be observed.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the ammonium salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure aziridine product.

Synthesis of Episulfide-2-carboxylates (Thiiranes)

Analogous to aziridination, episulfides (also known as thiiranes) can be synthesized using a sulfur nucleophile.[12] The conversion often involves reacting an epoxide with a thiocyanating agent like potassium thiocyanate (KSCN).[12][13][[“]] While a direct reaction from the dichloro-ester is mechanistically plausible, the more common and efficient route involves an epoxide intermediate. However, for the purpose of illustrating the potential of the dichloro-ester, the direct cyclization pathway is presented.

Mechanism:

-

Initial Sₙ2 Attack: The thiocyanate ion (SCN⁻) or another sulfur nucleophile attacks the β-carbon, displacing the first chloride ion.

-

Intramolecular Sₙ2 Cyclization: The resulting anionic sulfur intermediate attacks the α-carbon, displacing the second chloride ion to form the episulfide ring.[12]

Representative Experimental Protocol: Synthesis of Ethyl thiirane-2-carboxylate

-

Dissolve this compound (1.0 eq) and potassium thiocyanate (1.2 eq) in a polar aprotic solvent like DMF or acetone.

-

Heat the mixture to 50-60 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired episulfide.

Elimination Reactions: Formation of Ethyl 2-chloroacrylate

When treated with a strong, non-nucleophilic base, this compound undergoes an E2 elimination to yield ethyl 2-chloroacrylate, a valuable monomer for polymerization.

Mechanism (E2): The reaction proceeds in a single concerted step. A strong base, such as potassium tert-butoxide (KOtBu), abstracts the acidic α-proton.[9] Simultaneously, the electron pair from the C-H bond moves to form a π-bond between the α and β carbons, and the β-chloride ion departs.[6] This pathway is favored by strong bases and conditions that disfavor nucleophilic substitution, such as steric hindrance.[10][15]

A Note on the Darzens Condensation

The Darzens condensation is a classic reaction that involves the condensation of an α-haloester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[16][17][18] The mechanism begins with the deprotonation of the α-carbon to form an enolate, which then attacks the carbonyl compound.[17][18] The resulting alkoxide intermediate subsequently undergoes an intramolecular Sₙ2 reaction to form the epoxide ring.[16][17]

However, it is authoritatively reported that ethyl α,β-dichloropropionate fails to undergo the glycidic ester condensation.[19] The failure can be attributed to several factors. The presence of the second chlorine atom and the potential for competing E2 elimination reactions under basic conditions likely complicates the desired reaction pathway. The intermediate formed after the initial aldol-type addition may favor elimination over the intramolecular substitution required for epoxide formation.

Applications in Drug Development

The products derived from this compound, particularly aziridine and episulfide carboxylates, are of significant interest to the pharmaceutical industry.

-

Aziridines: The strained aziridine ring can act as a potent electrophile, capable of alkylating biological nucleophiles. This property is exploited in several anticancer agents, such as Mitomycin C, which contains an aziridine moiety.[11]

-

Episulfides: As sulfur analogs of epoxides, episulfides are used as monomers for advanced polymers and find application in materials science, including the development of optical materials.[12][20] They also serve as precursors to other sulfur-containing compounds in drug discovery programs.

Conclusion

This compound is a synthetically valuable building block whose reactivity can be precisely controlled by the choice of reagents and reaction conditions. Its ability to undergo sequential nucleophilic substitutions leading to intramolecular cyclization provides an efficient and direct route to functionalized aziridines and episulfides, which are privileged scaffolds in medicinal chemistry. Furthermore, its susceptibility to base-induced elimination offers access to important acrylate monomers. A thorough understanding of these competing mechanistic pathways is essential for leveraging the full synthetic potential of this versatile reagent in the fields of organic synthesis and drug development.

References

-

Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation. John Wiley & Sons, Inc. [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. [Link]

-

Wikipedia. (2023). Darzens reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

-

L.S.College, Muzaffarpur. (2020). Darzens reaction. [Link]

-

Wikipedia. (2023). Aziridines. [Link]

-

Buchler GmbH. (n.d.). Darzens Reaction. [Link]

-

Cheméo. (n.d.). Ethyl-2,3-Dichloropropionate. [Link]

-

Kate Tutorials. (2021). Synthesis of Aziridines. [Link]

-

Wikipedia. (2023). Episulfide. [Link]

-

BYJU'S. (n.d.). Elimination Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aziridines. [Link]

-

Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. [Link]

-

Organic Syntheses. (1968). cis-2-BENZYL-3-PHENYLAZIRIDINE. [Link]

-

Radboud University Repository. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Research Scientific. (n.d.). ETHYL-2,3-DICHLOROPROPIONATE, 97%. [Link]

-

Gsrs. (n.d.). This compound. [Link]

-

ResearchGate. (2017). A Catalyst-Free and Chemoselective Synthesis of Episulfides from Epoxides in 2,3-Butanediol without Formation of Poly(episulfide)s. [Link]

-

Chemistry LibreTexts. (2021). 8.E: Nucleophilic Substitution and Elimination Reactions (Exercises). [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl 2,3-dichloropropanoate (CAS 6628-21-3). [Link]

-

Pearson+. (n.d.). Propose a mechanism for the following reaction. [Link]

-

Homework.Study.com. (n.d.). Write the reactions to show how you can use a nucleophilic substitution reaction of ethyl bromide.... [Link]

-

KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. [Link]

-

Cengage. (n.d.). 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. [Link]

-

Chemistry LibreTexts. (2023). 27.3: Introduction to Elimination Reactions. [Link]

-

Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]

-

NIST. (n.d.). Ethyl-2,3-Dichloropropionate. [Link]

-

precisionFDA. (n.d.). This compound. [Link]

-

Consensus. (2017). A Catalyst-Free and Chemoselective Synthesis of Episulfides from Epoxides in 2,3-Butanediol without Formation of Poly(episulfide)s. [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

European Patent Office. (2002). EP 0761665 B1 - Episulfide group containing alkyl sulfide compounds. [Link]

-

Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

-

Chemguide. (n.d.). amines as nucleophiles. [Link]

-

UW-Madison Chemistry. (n.d.). Experiment 6: Elimination Reactions (E1/E2). [Link]

Sources

- 1. Ethyl-2,3-Dichloropropionate [webbook.nist.gov]

- 2. This compound 97 6628-21-3 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C5H8Cl2O2) [pubchemlite.lcsb.uni.lu]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. byjus.com [byjus.com]

- 7. askthenerd.com [askthenerd.com]

- 8. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Aziridines - Wikipedia [en.wikipedia.org]

- 12. Episulfide - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. consensus.app [consensus.app]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Darzens reaction - Wikipedia [en.wikipedia.org]

- 17. Darzens Reaction [organic-chemistry.org]

- 18. lscollege.ac.in [lscollege.ac.in]

- 19. chemistry.mdma.ch [chemistry.mdma.ch]

- 20. EP3118195A1 - Production method for episulfide compound for optical material, episulfide-containing composition, and polymerizable composition including episulfide-containing composition and for use in optical material - Google Patents [patents.google.com]

The Versatile Intermediate: A Technical Guide to the Applications of Ethyl 2,3-Dichloropropionate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2,3-dichloropropionate, a halogenated ester, has emerged as a valuable and reactive intermediate in the synthesis of a diverse array of bioactive molecules, particularly in the agrochemical and pharmaceutical industries. This technical guide provides an in-depth exploration of the applications of this compound, offering insights into its reactivity, key synthetic transformations, and detailed experimental protocols.

Core Properties and Reactivity Profile

This compound (ClCH₂CH(Cl)COOCH₂CH₃) is a colorless liquid characterized by its two chlorine atoms, which confer distinct reactivity to the molecule. The presence of a chlorine atom at the α-position to the carbonyl group and another at the β-position provides two reactive sites for nucleophilic substitution and elimination reactions.

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂O₂ | |

| Molecular Weight | 171.02 g/mol | |

| Boiling Point | 164-165 °C | |

| Density | 1.241 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4480 |

The electrophilic nature of the carbon atoms bonded to the chlorine atoms makes them susceptible to attack by a variety of nucleophiles. The α-chloro group is particularly activated by the adjacent ester functionality, enhancing its reactivity. Furthermore, the molecule can undergo dehydrochlorination to form unsaturated esters, which are themselves valuable synthetic intermediates.

Agrochemical Synthesis: A Precursor to Potent Pesticides

A significant application of this compound lies in the agrochemical sector, where it serves as a key precursor for the synthesis of potent insecticides and herbicides.[1]

Synthesis of Phenylpyrazole Insecticides

This compound is a potential starting material for the synthesis of ethyl 2,3-dicyanopropionate, a crucial intermediate in the production of phenylpyrazole insecticides like fipronil.[2] Although various synthetic routes to ethyl 2,3-dicyanopropionate exist, the reaction of this compound with a cyanide source represents a plausible, albeit not extensively documented, pathway. The dicyano compound is then further elaborated to construct the pyrazole ring system characteristic of this class of insecticides.

Pharmaceutical Synthesis: Building Blocks for Bioactive Heterocycles

The reactivity of this compound makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. The two chlorine atoms provide handles for the construction of five- and six-membered rings through reactions with dinucleophiles.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings, can be adapted to utilize this compound. The reaction with a thioamide, such as thiourea, is a key transformation.

Experimental Protocol: Synthesis of 2-Amino-4-(chloromethyl)thiazole derivatives from this compound (Illustrative)

This protocol is a representative example of a Hantzsch-type thiazole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Thioamide: Add thiourea (1 equivalent) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

The resulting thiazole derivatives, bearing a reactive chloromethyl group, can be further functionalized to introduce a variety of substituents, enabling the synthesis of a library of compounds for biological screening.

Caption: Hantzsch-type synthesis of a thiazole derivative.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine and its derivatives offers a pathway to pyrazole-containing compounds. The two electrophilic centers of the dichloropropionate can react with the two nucleophilic nitrogen atoms of hydrazine in a cyclocondensation reaction.

Experimental Protocol: Synthesis of Pyrazole Derivatives from this compound (Illustrative)

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent like ethanol or acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1 equivalent) to the solution. A base, such as sodium acetate or triethylamine, may be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove inorganic salts.

-

Purification: The crude pyrazole derivative can be purified by recrystallization or column chromatography.

The resulting pyrazole derivatives can be further modified, making this a versatile route to compounds with potential applications in drug discovery.

Caption: Synthesis of a pyrazole derivative from this compound.

Synthesis of Unsaturated Esters via Dehydrohalogenation

The elimination of hydrogen chloride from this compound provides access to valuable unsaturated esters, which are versatile building blocks in their own right. The regioselectivity of the elimination can be controlled by the choice of base and reaction conditions.

-

Formation of Ethyl 2-chloro-2-propenoate: Treatment with a non-nucleophilic base can favor the elimination of the β-hydrogen and the α-chlorine.

-

Formation of Ethyl 3-chloro-2-propenoate: A different base or reaction conditions could potentially favor the elimination of the α-hydrogen and the β-chlorine.

These α- and β-chloroacrylates can then be used in a variety of subsequent reactions, including Michael additions, cycloadditions, and cross-coupling reactions, to build more complex molecular scaffolds.

Conclusion

This compound is a readily available and highly reactive chemical intermediate with significant potential in the synthesis of agrochemicals and pharmaceuticals. Its bifunctional nature allows for the construction of a variety of important molecular frameworks, including phenylpyrazoles, thiazoles, and pyrazoles. The ability to undergo dehydrohalogenation further expands its synthetic utility by providing access to valuable unsaturated esters. The experimental protocols and reaction schemes presented in this guide serve as a foundation for researchers and scientists to explore and exploit the full potential of this versatile building block in their own synthetic endeavors. Further investigation into the stereoselective reactions of this compound and its application in the synthesis of other complex natural products and active pharmaceutical ingredients will undoubtedly continue to be a fruitful area of research.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,3-Dichloropropionate

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive analysis of the spectroscopic data for ethyl 2,3-dichloropropionate (CAS No: 6628-21-3), a key chemical intermediate. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure and Physicochemical Properties

This compound is a halogenated ester. Its structural integrity and purity are paramount in its applications, necessitating precise analytical characterization.

dot graph { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; C3 [label="C", pos="2.5,1.2!", fontcolor="#202124"]; O1 [label="O", pos="3.5,0.6!", fontcolor="#EA4335"]; C4 [label="C", pos="4.5,1.2!", fontcolor="#202124"]; C5 [label="C", pos="5.5,0.6!", fontcolor="#202124"]; O2 [label="O", pos="2.5,2.2!", fontcolor="#EA4335"]; Cl1 [label="Cl", pos="1.5,-1.2!", fontcolor="#34A853"]; Cl2 [label="Cl", pos="-1,-1.2!", fontcolor="#34A853"];

// Bond edges C1 -- C2; C2 -- C3; C3 -- O1; O1 -- C4; C4 -- C5; C3 -- O2 [style=filled, penwidth=3]; C2 -- Cl1; C1 -- Cl2;

// Implicit hydrogens (optional, for clarity) H1 [label="H", pos="-0.5,0.5!", fontcolor="#5F6368"]; H2 [label="H", pos="0.5,0.5!", fontcolor="#5F6368"]; H3 [label="H", pos="1.8, -0.5!", fontcolor="#5F6368"]; H4 [label="H", pos="4.2, 2.0!", fontcolor="#5F6368"]; H5 [label="H", pos="5.0, 1.7!", fontcolor="#5F6368"]; H6 [label="H", pos="5.8, 1.1!", fontcolor="#5F6368"]; H7 [label="H", pos="5.2, 0.1!", fontcolor="#5F6368"]; H8 [label="H", pos="6.0, 0.1!", fontcolor="#5F6368"];

C1 -- H1 [style=invis]; C1 -- H2 [style=invis]; C2 -- H3 [style=invis]; C4 -- H4 [style=invis]; C4 -- H5 [style=invis]; C5 -- H6 [style=invis]; C5 -- H7 [style=invis]; C5 -- H8 [style=invis]; } }

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Linear Formula | CH₃CH₂OCOCH(Cl)CH₂Cl | |

| Molecular Formula | C₅H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 171.02 g/mol | [1] |

| CAS Number | 6628-21-3 | |

| Density | 1.241 g/mL at 25 °C | |

| Boiling Point | 164-165 °C | |

| Refractive Index (n20/D) | 1.4480 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. The presence of two chlorine atoms significantly influences the chemical shifts of nearby protons and carbons due to their electronegativity.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment, and the connectivity between neighboring protons.

Predicted ¹H NMR Data Interpretation:

-

Ethyl Group (CH₃CH₂O-) : This group will present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-), a classic ethyl ester pattern. The quartet will be further downfield due to the deshielding effect of the adjacent oxygen atom.

-

Propionate Backbone (-CH(Cl)CH₂Cl) : This is the more complex region. The proton on C2 (-CH(Cl)-) is adjacent to the two protons on C3 (-CH₂Cl). Therefore, it is expected to appear as a triplet. The two protons on C3 are diastereotopic and adjacent to the single proton on C2, and should appear as a doublet of doublets (or a more complex multiplet). The significant deshielding from adjacent chlorine atoms and the carbonyl group will shift these signals downfield.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| b | ~4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| c | ~4.6 | Triplet (t) | 1H | -CO-CH (Cl)-CH₂Cl |

| d | ~3.9 - 4.1 | Multiplet (m) | 2H | -CH(Cl)-CH₂ Cl |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all five carbon atoms in this compound are expected to be chemically non-equivalent and thus produce five distinct signals.

Predicted ¹³C NMR Data Interpretation:

-

Carbonyl Carbon (C=O) : This carbon will appear furthest downfield, typically in the 165-175 ppm range.

-

Chlorinated Carbons (-CH(Cl)- and -CH₂Cl) : These carbons will be significantly deshielded by the attached chlorine atoms. The C2 carbon (-CH(Cl)-) will likely be further downfield than the C3 carbon (-CH₂Cl) due to its proximity to the carbonyl group.

-

Ethyl Group Carbons (-OCH₂CH₃) : The methylene carbon (-OCH₂-) will be deshielded by the oxygen atom, while the methyl carbon (-CH₃) will be the most upfield signal.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~168 | C =O |

| 2 | ~58 | -CO-C H(Cl)- |

| 3 | ~48 | -CH(Cl)-C H₂Cl |

| 4 | ~63 | -O-C H₂-CH₃ |

| 5 | ~14 | -O-CH₂-C H₃ |

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Interpretation of Key IR Absorptions: The IR spectrum of this compound is dominated by absorptions corresponding to its ester and chloroalkane functionalities.

-

C=O Stretch : A strong, sharp absorption band is expected around 1740 cm⁻¹, characteristic of the carbonyl group in an aliphatic ester.

-

C-O Stretch : Two distinct C-O stretching bands are anticipated: one for the C(=O)-O bond and another for the O-C₂H₅ bond, typically appearing in the 1300-1100 cm⁻¹ region.

-

C-Cl Stretch : Strong absorptions in the 800-600 cm⁻¹ region are indicative of the carbon-chlorine bonds.

-

C-H Stretch : Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Vibration |

| 2980-2900 | Medium | C-H (sp³) Stretch |

| ~1740 | Strong | C=O (Ester) Stretch |

| 1300-1100 | Strong | C-O Stretch |

| 800-600 | Strong | C-Cl Stretch |

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan : Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application : Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition : Lower the ATR press and apply consistent pressure. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Cleaning : Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization.

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺) : The molecular ion peak is expected at an m/z corresponding to the molecular weight (170 for ³⁵Cl₂, 172 for ³⁵Cl³⁷Cl, 174 for ³⁷Cl₂). The characteristic isotopic pattern for a molecule containing two chlorine atoms (an M⁺:(M+2)⁺:(M+4)⁺ ratio of approximately 9:6:1) is the most definitive feature.

-

Key Fragmentation Pathways : Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement if sterically feasible. Cleavage adjacent to the chlorine atoms is also highly probable.

Table 5: Predicted Key Fragments in the EI Mass Spectrum

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description |

| 170, 172, 174 | [C₅H₈Cl₂O₂]⁺ | Molecular Ion (M⁺) |

| 135, 137 | [M - Cl]⁺ | Loss of a chlorine radical |

| 125, 127 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 97, 99 | [M - COOCH₂CH₃]⁺ | Alpha-cleavage, loss of the ethyl carboxylate group |

| 29 | [CH₂CH₃]⁺ | Ethyl cation |

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method :

-

Injector : 250°C, Split mode (e.g., 50:1).

-

Column : Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program : Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

-

MS Method :

-

Ion Source : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230°C.

-

Mass Range : Scan from m/z 25 to 250.

-

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn when handling this chemical. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key ester and alkyl halide functional groups, and mass spectrometry establishes the molecular weight, isotopic distribution, and primary fragmentation patterns. The predicted data and protocols in this guide serve as a robust reference for the analytical validation of this compound.

References

-

Ethyl-2,3-Dichloropropionate. NIST WebBook. [Link]

-

This compound. Global Substance Registration System. [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2,3-dichloropropionate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2,3-dichloropropionate, a key intermediate in various chemical syntheses. Recognizing the scarcity of consolidated public data, this document emphasizes the foundational principles of solubility, predictive modeling, and robust experimental determination protocols. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation development.

Introduction: Understanding this compound

This compound (CAS No: 6628-21-3) is a halogenated ester with the molecular formula C₅H₈Cl₂O₂.[1][2] Its structure, featuring an ethyl ester group and two chlorine atoms on the adjacent propyl chain, imparts a unique combination of polarity and lipophilicity that dictates its solubility profile. Understanding this profile is critical for its application in synthetic chemistry, where it may be used as a reactant or building block.[3] Solvent selection directly impacts reaction rates, yield, and the ease of downstream processing, making solubility data a cornerstone of process development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6628-21-3 | |

| Molecular Formula | C₅H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 171.02 g/mol | [1] |

| Density | 1.241 g/mL at 25 °C | [3] |

| Boiling Point | 164-165 °C | [3] |

| Refractive Index | n20/D 1.4480 | [3] |

| LogP (Octanol/Water) | 1.396 (Crippen Method) | [1] |

| Water Solubility | Log10(S) = -1.20 mol/L (Crippen Method) | [1] |

The LogP value suggests a moderate lipophilicity, while the calculated water solubility indicates it is sparingly soluble in aqueous media.[1] This guide will focus on its behavior in common organic solvents, which are more relevant for its synthetic applications.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[4] A solute's miscibility in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to be favorable, the energy of solute-solvent interactions must overcome the combined energies of solute-solute and solvent-solvent interactions.

Key Factors for this compound:

-

Dipole-Dipole Interactions: The ester carbonyl group (C=O) and the C-Cl bonds create significant bond dipoles, resulting in a polar molecule. Solvents with strong dipole moments, such as acetone or ethyl acetate, are expected to be effective at solvating it.

-

Hydrogen Bonding: this compound lacks hydrogen bond donors. While the oxygen atoms in the ester can act as hydrogen bond acceptors, its solubility in protic solvents like alcohols will depend on the balance between this interaction and the disruption of the solvent's own hydrogen-bonding network.

-

Van der Waals Forces: The alkyl portions of the molecule will interact via weaker London dispersion forces, suggesting some solubility in less polar solvents like toluene or dichloromethane.

Due to the lack of extensive experimental data, predictive thermodynamic models such as UNIFAC, COSMO-RS, and NRTL-SAC are invaluable tools for estimating solubility, particularly in the early stages of process design.[5][6] These models use group contribution methods or quantum chemical calculations to predict activity coefficients, which can then be used to calculate solubility curves.[5][7][8]

Experimental Determination of Solubility: A Validated Protocol

Accurate solubility data requires a robust experimental approach. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a reliable technique for determining the solubility of a compound at a specific temperature.[4]

Causality Behind Experimental Design

The protocol described below is designed to be self-validating. The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium. Using a high-precision analytical technique like Gas Chromatography (GC) with a calibration curve ensures that the quantification of the dissolved solute is accurate and reproducible. The choice of GC is based on the compound's volatility and thermal stability.

Step-by-Step Methodology

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (>97% purity)

-

Selected organic solvents (HPLC or analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatic shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An excess is visually confirmed by the presence of undissolved liquid (as it's a liquid at STP) at the bottom of the vial after initial mixing.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached. Preliminary studies may be run at 24, 48, and 72 hours to confirm that the measured concentration does not change, thereby validating the equilibration time.

-

-

Sample Preparation & Analysis:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 4 hours to allow the undissolved solute to settle completely.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the undissolved layer.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved droplets.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the GC calibration curve.

-

Analyze the diluted sample by GC-FID.

-

-

Quantification (GC-FID Calibration):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject these standards into the GC-FID to generate a calibration curve of peak area versus concentration.

-

Use the calibration curve to determine the concentration of the diluted experimental sample.

-

Back-calculate to find the concentration in the original, undiluted (saturated) sample. This value represents the solubility.

-

Experimental Workflow Diagram

Caption: Isothermal equilibrium experimental workflow.

Expected Solubility in Common Solvent Classes

While quantitative data must be determined experimentally, a qualitative prediction based on chemical principles can guide solvent selection.

Table 2: Predicted Solubility and Rationale

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | High | Strong dipole-dipole interactions between the solvent and the polar ester and C-Cl groups of the solute. |

| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like" principle; favorable dispersion and dipole-dipole forces with similar chlorinated structures. |

| Aromatic | Toluene, Benzene | Moderate | Solute can be polarized by the aromatic ring, leading to induced dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The solute can act as a hydrogen bond acceptor, but this may not be sufficient to overcome the strong hydrogen bonding within the alcohol solvent itself. |

| Nonpolar | Hexane, Cyclohexane | Low | Intermolecular forces are dominated by weak London dispersion forces, which are insufficient to overcome the stronger dipole-dipole interactions between solute molecules. |

This predictive framework provides a logical starting point for experimental investigation.

Caption: Logical relationship between solute structure and solubility.

Conclusion and Applications

The solubility of this compound is a complex function of its molecular structure. While precise quantitative data requires careful experimental work as outlined in this guide, a strong theoretical understanding allows researchers to make informed decisions about solvent selection. This knowledge is paramount for optimizing reaction media to improve yield and purity, developing effective extraction and crystallization procedures, and ensuring homogeneity in analytical sample preparation. The protocols and principles detailed herein provide a robust framework for any scientist or developer working with this versatile chemical intermediate.

References

-

Title: Ethyl-2,3-Dichloropropionate Source: Cheméo URL: [Link]

-

Title: Chemical Properties of Ethyl 2,3-dichloropropanoate (CAS 6628-21-3) Source: Cheméo URL: [Link]

-

Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Cengage URL: [Link]

-

Title: Thermodynamic modeling of activity coefficient and prediction of solubility Source: PubMed URL: [Link]

- Title: Method for determining solubility of a chemical compound Source: Google Patents URL

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

-

Title: this compound Source: gsrs.ncats.nih.gov URL: [Link]

-

Title: Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design Source: NIH National Library of Medicine URL: [Link]

-

Title: An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents Source: ResearchGate URL: [Link]

-

Title: Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles Source: ChemRxiv URL: [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound 97 6628-21-3 [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Core Reactions of Ethyl 2,3-Dichloropropionate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Ethyl 2,3-dichloropropionate is a versatile bifunctional molecule whose strategic importance in synthetic chemistry is anchored by the differential reactivity of its two chlorine atoms and the ester moiety. This guide provides a comprehensive exploration of its core reactions, emphasizing mechanistic principles and practical applications. We will delve into key transformations including nucleophilic substitutions, eliminations, and cyclizations, which position this reagent as a valuable building block for complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates. Each section is designed to bridge theoretical understanding with actionable experimental insights, reflecting a synthesis of established knowledge and field-proven expertise.

Introduction: The Synthetic Potential of a Dichlorinated Ester

This compound, with the linear formula CH₃CH₂OCOCH(Cl)CH₂Cl, is a halogenated ester that serves as a powerful intermediate in organic synthesis.[1] Its chemical utility arises from three primary features:

-

The α-Chloro (C2) Position: The chlorine atom adjacent to the carbonyl group is activated towards nucleophilic substitution. The electron-withdrawing effect of the ester carbonyl enhances the electrophilicity of this carbon.

-

The β-Chloro (C3) Position: The chlorine on the terminal carbon behaves more like a typical primary alkyl halide.

-

The Ester Group: This functional group can undergo hydrolysis, transesterification, or reduction, offering further pathways for molecular elaboration.

This combination of reactive sites allows for sequential and regioselective reactions, making it a valuable precursor for a variety of molecular scaffolds. This guide will focus on the principal reaction pathways that leverage this unique structural arrangement.

Core Reaction Pathways

The reactivity of this compound is dominated by nucleophilic substitution and elimination reactions, often leading to the synthesis of important heterocyclic structures.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction pathway for this substrate. The choice of nucleophile, solvent, and temperature can influence which chlorine atom is displaced and whether subsequent reactions occur.

Mechanism and Regioselectivity:

The substitution reactions typically proceed via an SN2 mechanism.[2][3] The C2 carbon is generally more electrophilic due to the adjacent ester group, but it is also more sterically hindered than the C3 carbon. The C3 carbon, being a primary center, is less hindered and thus a favorable site for SN2 attack.[2] However, the outcome is often a complex interplay of steric and electronic factors, and reactions can yield mixtures of products.

Key Nucleophiles and Their Applications:

-

Amines: The reaction with primary amines is a cornerstone of this compound chemistry, leading directly to the formation of aziridine-2-carboxylates. This reaction is a classic example of an intramolecular cyclization following an initial substitution.[4] All amines contain an active lone pair of electrons on the nitrogen atom, making them effective nucleophiles.[5] The initial reaction is a nucleophilic attack by the amine on one of the chlorinated carbons, followed by an intramolecular SN2 reaction where the newly introduced nitrogen displaces the second chlorine atom, forming the three-membered aziridine ring.[6]

-